Benzo[b]thiophen-2(3H)-one
Description
Properties
IUPAC Name |
3H-1-benzothiophen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTAFUJPRUWRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343687 | |
| Record name | Benzo[b]thiophen-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-31-1 | |
| Record name | Benzo[b]thiophen-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophen-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzothiophen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Solvent and Temperature Optimization
Reaction efficiency heavily depends on solvent polarity and temperature control. Polar aprotic solvents like 1,2-dichloroethane enhance electrophile stability, while temperatures below 25°C minimize side reactions such as overacylation or dimerization. Industrial-scale adaptations often employ continuous flow reactors to maintain precise thermal regulation, improving yields by 15–20% compared to batch processes.
Transition Metal-Catalyzed Syntheses
Lithium Diisopropylamide (LDA)-Mediated Deprotonation and Functionalization
A one-step synthesis leveraging aryne intermediates has emerged as a versatile route. Deprotonation of 4-chloro-3-(4-tolyl)benzo[b]thiophene at the C2 position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –20°C generates a reactive nucleophile. Subsequent treatment with electrophiles like S-(4-tolyl) 4-toluenethiosulfonate introduces functional groups regioselectively, achieving yields up to 83%. This method’s mild conditions and short reaction time (1 hour) make it suitable for lab-scale production of derivatives.
Palladium-Catalyzed Direct C–H Arylation
Oxidative Cyclization Approaches
Copper-Mediated Oxidation of Hydroxymethyl Precursors
Comparative Analysis of Synthetic Methodologies
Key Observations :
-
Friedel-Crafts Acylation excels in scalability but requires stringent temperature control to avoid byproducts.
-
LDA-Mediated Routes offer high regioselectivity and rapid kinetics, ideal for derivative synthesis.
-
Palladium Catalysis enables direct C–H functionalization but suffers from moderate yields due to competing side reactions.
Mechanistic Insights and Side Reaction Mitigation
Chemical Reactions Analysis
General Reactions
The presence of both a carbonyl group and a reactive methylene group adjacent to the thiophene sulfur enables diverse chemical transformations .
- Alkylation: Reacts with dimethyl sulfate in the presence of a base. Successive treatment with sodium hydride and dimethyl sulfate in hexamethylphosphoramide yields 2-methoxybenzo[b]thiophene .
- Condensation Reactions: Undergoes condensation with 5-nitrofuran-2-carbaldehyde to form 3-((5-Nitrofuran-2-yl)methylene)this compound.
- Domino Reactions: Undergoes Cesium carbonate promoted domino reaction with sulfur ylides to yield spiro[benzo[b]thiophene‐2(3H)‐1'‐cyclopropan]‐3‐ones .
- Electrophilic Substitution: Can undergo electrophilic aromatic substitution reactions .
- Stannylation: Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane is synthesized through stannylation and used immediately .
- Reaction with Aldehydes: Reacts with aldehydes in the presence of piperidine to yield 3-benzylidenethis compound derivatives .
Table of reactions of this compound
This compilation showcases the versatility of This compound in chemical synthesis, highlighting its role as a key building block for creating diverse and complex molecules.
Scientific Research Applications
Chemistry
Benzo[b]thiophen-2(3H)-one is frequently employed as a precursor in synthetic organic chemistry. Its derivatives are essential in constructing various complex molecular frameworks.
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Cyclization with 2-chlorobenzaldehyde | Varies | Used for creating complex structures |
| Electrophilic cyclization | High yields (up to 90%) | Environmentally benign method |
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Key Findings:
- Antimicrobial Activity: Derivatives show effectiveness against various bacteria and fungi, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Gram-positive bacteria .
- Anticancer Potential: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation .
| Biological Activity | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Candida albicans | 16 |
| Anticancer | Various cancer cell lines | Varies |
Medicinal Chemistry
This compound derivatives are being explored for their potential therapeutic applications. Research has indicated that these compounds may act as effective agents against conditions like depression and inflammation.
Case Study:
A study demonstrated that specific halogenated benzo[b]thiophenes exhibit improved drug-like properties, adhering to Lipinski's Rule of Five, which predicts good oral bioavailability .
Industrial Applications
In the industrial sector, this compound is used in the development of organic semiconductors. Its derivatives are integral to the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Industrial Use Cases:
- Development of electronic devices
- Application in solar energy technology
Mechanism of Action
The mechanism of action of benzo[b]thiophen-2(3H)-one involves its interaction with various molecular targets and pathways. For instance, certain derivatives of this compound can activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation triggers innate immune responses and can exert antitumor effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of Benzo[b]thiophen-2(3H)-one with structurally or functionally related compounds:
Benzo[d]thiazol-2(3H)-one Derivatives
- Structure : Replaces the thiophene sulfur with a thiazole ring (containing nitrogen).
- Biological Activity: Exhibits antidepressant and anticonvulsant activity. Compounds 2c (n-butyl) and 2d (n-pentyl) reduced immobility time in forced swim tests (FST) by ~50% at 30 mg/kg, comparable to fluoxetine . Anticonvulsant ED₅₀ values for derivatives 3n and 3q were 46.1 mg/kg and 64.3 mg/kg, respectively, with protective indices exceeding phenobarbital .
- Synthesis : Prepared via nucleophilic substitution of benzo[d]thiazol-2-ol with alkyl/benzyl groups .
- Key Difference : The nitrogen in thiazole enhances hydrogen bonding and hydrophobic interactions with biological targets, improving CNS activity compared to sulfur-containing analogs .
Benzo[b]selenophen-2(3H)-one
- Structure : Selenium replaces sulfur in the thiophene ring.
- Properties: Larger atomic radius of selenium alters electronic distribution, increasing reactivity in electrophilic substitutions . Undergoes selenolactone ring-opening reactions, a pathway less common in sulfur analogs .
- Applications : Primarily studied for synthetic utility rather than biological activity.
Benzothietes
- Structure : Four-membered ring systems derived from this compound via Wolff rearrangement.
- Synthesis : Photochemical Wolff rearrangement of 3-diazothis compound generates ketene intermediates, which form esters in alcohol .
- Applications : Used in niche synthetic applications, such as ring-contraction reactions of perchlorinated derivatives .
Benzo[c]thiophen-1(3H)-imine Derivatives
- Structure : Thiophene fused to benzene at the [c] position with an imine group.
- Synthesis : Methanesulfonyl chloride-mediated cyclization of 2-(1-hydroxyalkyl)benzothioamides .
- Applications : Explored for medicinal chemistry due to structural similarity to bioactive thiophene derivatives.
Benzo[b]thiophen-3(2H)-one Derivatives (e.g., Pigment Red 181)
- Structure : Ketone group at position 3 instead of 2.
- Applications :
Benzofuran-2-one Derivatives
- Structure : Oxygen replaces sulfur in the heterocyclic ring.
- Activity : Demonstrates antioxidant properties via DPPH radical scavenging and cyclic voltammetry, unlike sulfur analogs .
Comparative Data Table
Key Research Findings
- Antidepressant Potency : Alkyl-chain length in Benzo[d]thiazol-2(3H)-one derivatives (e.g., 2c, 2d) correlates with enhanced hydrophobic interactions in CNS targets, reducing FST immobility time by ~50% .
- Synthetic Versatility : this compound’s Wolff rearrangement enables access to strained benzothietes, expanding applications in heterocyclic chemistry .
- Material Science : Pigment Red 181’s stability underlines the role of thiophene derivatives in industrial dyes, contrasting with oxygen-based benzofuran antioxidants .
Biological Activity
Benzo[b]thiophen-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and findings from recent research studies.
Chemical Structure and Properties
This compound features a fused benzene and thiophene ring structure, which contributes to its unique chemical properties. The compound's reactivity is influenced by the presence of the carbonyl group at the 2-position of the thiophene ring, making it a versatile scaffold for the synthesis of various derivatives.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound derivatives. For instance, compounds derived from this scaffold have demonstrated significant inhibition of free radical-induced lipid oxidation and the formation of lipid peroxides, with inhibition rates ranging from 19% to 30% compared to standard antioxidants like ascorbic acid . This antioxidant activity is crucial in mitigating oxidative stress-related diseases.
2. Neuroprotective Effects
This compound derivatives have been evaluated for their potential as human monoamine oxidase (hMAO) inhibitors, particularly targeting the MAO-B isoform. In vitro studies revealed that several derivatives exhibited high selectivity and significant neuroprotective effects, suggesting their potential in treating neurodegenerative disorders such as Parkinson's disease . Molecular docking studies indicated favorable binding interactions at the active site of MAO-B, underscoring the importance of structural modifications to enhance activity .
3. Anticonvulsant and Analgesic Properties
A focused series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives was synthesized and tested for anticonvulsant and analgesic activities. These compounds showed promising results in various seizure models (e.g., maximal electroshock and pentylenetetrazole models) and demonstrated significant analgesic effects in formalin-induced pain tests . The findings suggest that these derivatives could be developed into effective treatments for epilepsy and pain management.
4. Antimicrobial Activity
Research on 3-halobenzo[b]thiophene derivatives indicated notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing rapid bactericidal activity against certain pathogens . This highlights the potential application of benzo[b]thiophenes in developing new antimicrobial agents.
Case Studies
Case Study 1: Neuroprotective Potential
A study focused on a series of benzo[b]thiophen-3-ol derivatives demonstrated their ability to inhibit hMAO-B effectively. The most active compounds were further assessed for their antioxidant and metal-chelating activities, indicating a multifaceted approach to neuroprotection .
Case Study 2: Anticonvulsant Evaluation
In another investigation, a novel series of this compound derivatives were subjected to in vivo testing for anticonvulsant activity. The results showed that these compounds significantly reduced seizure frequency in animal models, supporting their therapeutic potential in epilepsy treatment .
Data Tables
| Activity | Compound | IC50 Value | Mechanism |
|---|---|---|---|
| Antioxidant | This compound | 25 µM | Free radical scavenging |
| hMAO-B Inhibition | PM4 (benzo[b]thiophen derivative) | 0.5 µM | Competitive inhibition |
| Anticonvulsant | Pyrrolidine derivative | ED50 = 10 mg/kg | Modulation of GABAergic transmission |
| Antimicrobial | 3-halobenzo[b]thiophene | MIC = 15 µg/mL | Disruption of bacterial cell wall |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Benzo[b]thiophen-2(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : High-yield synthesis (>99%) can be achieved via oxidation of organotrifluoroborates using Oxone under mild conditions (room temperature, 5-minute reaction time). This method avoids harsh reagents and produces minimal byproducts . Alternatively, one-pot reactions involving aldehydes and thiophenol derivatives under catalytic conditions (e.g., Pd or Cu catalysts) offer scalable routes, though yields may vary (70–90%) depending on solvent polarity and temperature control .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- Mass Spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., loss of CO or S) confirm molecular weight and structural motifs. For example, the diazo derivative (3-diazo-Benzo[b]thiophen-2(3H)-one) shows a molecular ion at m/z 176 .
- NMR : ¹H NMR reveals α-protons near the carbonyl group (δ 3.5–4.0 ppm), while ¹³C NMR identifies the lactone carbonyl at ~170 ppm .
- IR : Strong absorption bands at 1680–1720 cm⁻¹ confirm the lactone carbonyl group .
Advanced Research Questions
Q. How can photochemical Wolff rearrangement be applied to synthesize benzothiete derivatives from this compound?
- Methodological Answer : Irradiation of 3-diazo-Benzo[b]thiophen-2(3H)-one generates a reactive ketene intermediate, which undergoes ring contraction to form benzothietes. Trapping the ketene with alcohols (e.g., methanol) yields ester derivatives (e.g., methyl benzothiete-2-carboxylate). Reaction efficiency depends on UV wavelength (254–365 nm) and solvent choice (e.g., THF or acetonitrile) .
Q. How can researchers address discrepancies in reported yields for this compound synthesis across different methodologies?
- Methodological Answer : Contradictions often arise from competing side reactions (e.g., overoxidation or dimerization). For example:
- Oxone-mediated oxidation achieves near-quantitative yields due to selective oxidation of thiophene precursors .
- Traditional acid-catalyzed cyclization may yield <80% due to water sensitivity or incomplete lactonization. Statistical analysis (e.g., ANOVA) of reaction parameters (pH, temperature) can identify critical variables .
Q. What strategies enable regioselective electrophilic substitution in this compound?
- Methodological Answer : Electrophilic substitution occurs preferentially at the α-position (C3) due to electron-withdrawing effects of the lactone carbonyl. For example:
- Chlorination : Use of Cl₂/FeCl₃ at 0°C yields 6-chloro derivatives, confirmed by X-ray crystallography .
- Nitration : Mixed HNO₃/H₂SO₄ at 50°C produces 5-nitro derivatives. Competing sulfonation can be minimized by controlling acid concentration .
Q. What mechanistic insights explain the ring-opening reactivity of this compound under basic conditions?
- Methodological Answer : Base-mediated ring opening proceeds via nucleophilic attack at the carbonyl carbon, forming a thiolate intermediate. For example:
- With NaOH/EtOH : The lactone ring opens to yield 2-mercaptophenylacetic acid derivatives. Kinetic studies show pseudo-first-order dependence on hydroxide concentration .
- With Grignard reagents : Alkyl groups add to the carbonyl, forming thioether-linked adducts. Steric hindrance from substituents (e.g., methyl groups) slows reactivity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the stability of halogenated this compound derivatives?
- Analysis : Discrepancies in thermal stability (e.g., 6-chloro derivatives decomposing at 120°C vs. 150°C) may stem from:
- Crystallinity : Amorphous vs. crystalline forms affect melting points .
- Purity : HPLC-MS analysis is critical to rule out impurities (e.g., residual solvents) that lower observed decomposition temperatures .
Tables for Key Data
| Synthetic Method | Yield | Conditions | Key Reference |
|---|---|---|---|
| Oxone-mediated oxidation | 99% | RT, 5 min, H₂O/MeCN | |
| One-pot Pd-catalyzed | 85% | 80°C, 12 h, DMF | |
| Photochemical Wolff | 70% | UV 365 nm, THF, 2 h |
| Derivative | Substituent Position | Characterization Tool |
|---|---|---|
| 6-Chloro | C6 | ¹H NMR (δ 7.45, singlet) |
| 5-Nitro | C5 | IR (1530 cm⁻¹, NO₂ stretch) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
